Verapamil-d6 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of Verapamil-d6 Hydrochloride for Research Applications

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of drug development and clinical research, particularly in pharmacokinetic and bioanalytical studies, the accuracy of quantitative data is paramount. Verapamil, a widely prescribed calcium channel blocker, is subject to extensive metabolic processes, making the precise measurement of its concentration in biological matrices a significant analytical challenge.[1][2] To navigate the complexities of matrix effects, sample loss during extraction, and instrument variability in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation but a cornerstone of robust method development.[3]

Verapamil-d6 Hydrochloride, a deuterated analog of Verapamil HCl, serves this critical role.[4] By replacing six hydrogen atoms with deuterium, the molecule's mass is shifted without significantly altering its chemical properties, such as its chromatographic retention time and ionization efficiency.[5] This allows it to co-elute with the unlabeled analyte, effectively normalizing for variations throughout the analytical process and ensuring the integrity of the quantitative data.[3][5]

This guide provides an in-depth technical overview of the synthesis, purification, and analytical characterization of this compound. It is designed for researchers, chemists, and drug development professionals who require a high-purity, well-characterized internal standard for their research endeavors. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific principles.

Part 1: Chemical Synthesis of this compound

The synthesis of Verapamil-d6 is a multi-step process that requires careful planning, particularly concerning the strategic placement of the deuterium labels to ensure their stability.

Strategic Considerations for Isotopic Labeling

The primary goal of isotopic labeling is to create a standard that is distinguishable by mass but behaves chemically identically to the analyte.

-

Choice of Isotope: Deuterium (²H or D) is frequently chosen for its cost-effectiveness compared to ¹³C or ¹⁵N.[6] However, the placement of deuterium labels is critical to prevent H/D exchange with protons from solvents or biological matrices, which would compromise the standard's utility.[7]

-

Label Stability: The deuterium labels must be on non-exchangeable positions. Placing them on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can lead to label loss.[7] For Verapamil-d6, the six deuterium atoms are typically placed on the two methyl groups of the isopropyl moiety, as these C-D bonds are highly stable under typical chemical and biological conditions.[8][9] This ensures the isotopic purity of the standard remains constant.

Synthetic Pathway Overview

The synthesis of Verapamil involves the convergent coupling of two key intermediates. The introduction of the deuterium label occurs during the synthesis of one of these building blocks. A common industrial synthesis pathway can be adapted for this purpose.[10][11]

The overall transformation can be visualized as follows:

Caption: Multi-step purification workflow for this compound.

Step-by-Step Protocols: Purification

1. Aqueous Workup and Extraction (Post-Reaction)

-

Rationale: Before final isolation, the crude Verapamil-d6 free base is purified by liquid-liquid extraction. By adjusting the pH of the aqueous phase, Verapamil can be moved between the aqueous and organic layers, leaving impurities behind.

-

Protocol:

-

Dissolve the crude reaction mixture in a suitable organic solvent (e.g., toluene).

-

Extract with an acidic aqueous solution (e.g., dilute HCl). The protonated Verapamil-d6 will move to the aqueous layer, while non-basic organic impurities remain in the organic layer. [10] 3. Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

-

Make the aqueous layer basic (e.g., with NaOH or Na₂CO₃) to a pH > 10. This deprotonates the Verapamil-d6, making it soluble in organic solvents again.

-

Extract the free base back into an organic solvent (e.g., toluene or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield a cleaner Verapamil-d6 free base.

-

2. Column Chromatography

-

Rationale: Flash column chromatography is a powerful technique for separating the target compound from structurally similar impurities that were not removed by extraction.

-

Protocol:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system. A gradient of ethyl acetate in hexanes is a good starting point. A small amount of a basic modifier like triethylamine (~0.5-1%) should be added to the mobile phase to prevent peak tailing of the amine product on the acidic silica gel.

-

Procedure: Load the concentrated product from the workup onto the column. Elute with the mobile phase, collecting fractions. Monitor the fractions by TLC.

-

Combine the pure fractions (those containing only the desired product) and evaporate the solvent under reduced pressure.

-

3. Recrystallization

-

Rationale: Recrystallization is the final and most effective step for achieving high purity and obtaining a crystalline solid. The principle is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. The formation of the HCl salt itself acts as a purification step, as the salt often has much lower solubility than the free base and related impurities. [11]* Protocol:

-

Following the salt formation step (Synthesis Step 4), the precipitated Verapamil-d6 HCl can be further purified by recrystallization.

-

Choose a suitable solvent or solvent system. Alcohols like isopropanol or ketones like acetone have been shown to be effective for Verapamil HCl. [12] 3. Suspend the crude HCl salt in a minimal amount of the chosen solvent and heat until it fully dissolves.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

-

Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum at an elevated temperature (e.g., 50-55 °C). [11]

-

Part 3: Analytical Characterization and Quality Control

A rigorous analytical testing regimen is a self-validating system that confirms the identity, purity, and isotopic enrichment of the final product. Each technique provides a piece of evidence, and together they build a complete, trustworthy profile of the internal standard.

| Parameter | Method | Specification | Rationale |

| Appearance | Visual Inspection | White to off-white crystalline powder | Confirms the physical state and absence of colored impurities. [13] |

| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the structure of Verapamil, with significant reduction/absence of isopropyl methyl proton signals. | Confirms the chemical structure and the site of deuteration. [2][14] |

| Identity & Isotopic Purity | Mass Spectrometry (MS) | [M+H]⁺ ion observed at m/z ≈ 461.3. Isotopic distribution confirms d6 enrichment. | Confirms the correct molecular weight for the deuterated compound and assesses the degree of isotopic labeling. [9] |

| Chemical Purity | HPLC-UV | ≥ 99.5% | Quantifies the presence of non-deuterated Verapamil and other organic impurities. [15][16] |

| Melting Point | DSC | Sharp endotherm, e.g., ~146-150 °C (literature value for Verapamil HCl). [17] | A sharp melting point is indicative of high purity. |

| Residual Solvents | GC-HS | Within ICH limits | Ensures that solvents used during synthesis and purification are removed to acceptable levels. |

| Water Content | Karl Fischer Titration | ≤ 1.0% | Quantifies the amount of water in the hygroscopic HCl salt. [13] |

Key Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the chemical purity of the final compound.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). [18] * Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.025 M KH₂PO₄, pH 2.5) and a polar organic solvent like acetonitrile. [19] * Detection: UV at 222 nm or 278 nm. [20] * Expected Result: A single major peak corresponding to Verapamil-d6, with a purity calculated by area percentage of ≥ 99.5%.

-

2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular mass and isotopic incorporation.

-

Method: Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The molecular weight of Verapamil free base is 454.6 g/mol . [21]For the d6 analog, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 461.3 Da. The mass spectrum should show a cluster of ions centered at this mass, confirming successful deuteration.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide unequivocal structural confirmation and verify the location of the deuterium labels.

-

¹H NMR: The spectrum should match that of unlabeled Verapamil HCl, with one critical exception: the characteristic signal for the isopropyl methyl protons (a doublet typically around 1.0 ppm) should be absent or reduced to <1% of its expected intensity. The methine proton of the isopropyl group will appear as a singlet instead of a multiplet.

-

¹³C NMR: The spectrum will be consistent with the Verapamil structure. The signals for the deuterated carbons will be significantly broadened and reduced in intensity or may not be observed at all, depending on the experimental parameters.

Conclusion

The synthesis and purification of this compound for research use is a meticulous process that demands a deep understanding of organic chemistry, purification science, and analytical validation. By employing a robust synthetic strategy with stable isotopic labeling, followed by a multi-step purification workflow and comprehensive analytical characterization, it is possible to produce an internal standard of the highest quality. A well-characterized, high-purity SIL-IS like Verapamil-d6 HCl is indispensable for generating reliable, accurate, and reproducible data in demanding bioanalytical applications, ultimately upholding the integrity of the research it supports.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ResearchGate. (2022). Analytical Tools Used for Characterization and Development of Minitablets: A Verapamil Hydrochloride Case Study.

- MDPI. (2010).

- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.

- Bioanalysis. (2019). Analytical Techniques for the Determination of Verapamil in Biological Samples and Dosage Forms: An Overview.

- Hilaris Publisher. (2013).

- KCAS Bio. (2017).

- Benchchem. (S)-(-)-Verapamil-d6 Hydrochloride.

- RImpactS. (2019). Analytical Techniques for the Determination of Verapamil in Biological Samples and Dosage Forms: An Overview.

- PubMed. (2019). Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview.

- ResearchGate. (2013).

- SpringerLink. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction.

- ChemicalBook. Verapamil hydrochloride synthesis.

- Japanese Pharmacopoeia. Verapamil Hydrochloride.

- SynZeal. Verapamil D6.

- Google Patents. (2018).

- Google Patents. (2016).

- MedchemExpress.com. This compound.

- National Library of Medicine. (2013).

- ResearchGate. (2010).

- PubChem. This compound.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001850).

- Google Patents. (2016). Crystal forms of verapamil hydrochloride.

- International Journal of Pharmaceutical Research and Applications. (2021).

- ResearchGate. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction.

- ResearchGate. (2003). Verapamil: Identification of novel metabolites in cultures of primary human hepatocytes and human urine by LC-MSn and LC-NMR.

- PubMed. (2000). High-performance liquid chromatographic analysis of verapamil and its application to determination in tablet dosage forms and to drug dissolution studies.

- PubMed. (2003). Verapamil: identification of novel metabolites in cultures of primary human hepatocytes and human urine by LC-MS(n) and LC-NMR.

- SIELC Technologies. HPLC Method for Analysis of Verapamil.

- National Institute of Standards and Technology. Verapamil - NIST WebBook.

Sources

- 1. Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verapamil: identification of novel metabolites in cultures of primary human hepatocytes and human urine by LC-MS(n) and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. Verapamil D6 | 1185032-80-7 | SynZeal [synzeal.com]

- 9. This compound | C27H39ClN2O4 | CID 46783238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 11. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Verapamil hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. High-performance liquid chromatographic analysis of verapamil and its application to determination in tablet dosage forms and to drug dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. ijprajournal.com [ijprajournal.com]

- 20. ddtjournal.net [ddtjournal.net]

- 21. Verapamil [webbook.nist.gov]

Verapamil-d6 Hydrochloride as an Internal Standard: A Mechanistic Guide to Ensuring Bioanalytical Accuracy

Executive Summary

In the landscape of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. The inherent variability of complex biological matrices and analytical instrumentation presents significant challenges to achieving reliable data. This technical guide provides an in-depth exploration of the mechanism of action of Verapamil-d6 Hydrochloride, a stable isotope-labeled (SIL) internal standard. We will dissect the fundamental principles of isotope dilution mass spectrometry (IDMS), elucidate how Verapamil-d6 mitigates common sources of analytical error, and present a validated workflow for its application. This document is intended for researchers, scientists, and drug development professionals who seek to implement robust and defensible bioanalytical methods.

The Foundational Challenge: Variability in Quantitative Bioanalysis

The quantitative measurement of an analyte in a biological matrix (e.g., plasma, urine, tissue) is a multi-step process, with each step introducing potential variability that can compromise the integrity of the final result. An ideal internal standard (IS) is a compound added to a sample in a known quantity to correct for these fluctuations.[1] The core challenges that necessitate the use of a superior internal standard are:

-

Inconsistent Sample Recovery: During sample preparation—whether through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—the efficiency of analyte extraction can vary between samples. Analyte can be lost due to incomplete extraction, adsorption to surfaces, or degradation.

-

Instrumental Fluctuations: The performance of an LC-MS/MS system can drift over the course of an analytical run. Variations in autosampler injection volumes, mobile phase composition, or mass spectrometer detector sensitivity can lead to inconsistent signal responses.[1]

-

The Matrix Effect: This is arguably the most insidious challenge in LC-MS bioanalysis. Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer's source.[2] This interference can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification.[3][4][5] The matrix effect is often unpredictable and can vary from sample to sample, making it a critical variable to control.

The Gold Standard Solution: Isotope Dilution Mass Spectrometry (IDMS)

To overcome these challenges, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed, a technique considered a definitive method in analytical chemistry due to its high accuracy.[6][7] IDMS relies on the use of a Stable Isotope-Labeled (SIL) internal standard.[8][9]

The core principle is simple yet powerful: a known amount of an isotopically enriched version of the analyte is added to the sample at the earliest stage of the workflow.[6][][11] This SIL-IS is, for all practical purposes, chemically and physically identical to the analyte. It differs only in its isotopic composition, which results in a higher molecular weight. Because the SIL-IS and the analyte are homologous, they exhibit nearly identical behavior throughout the entire analytical process.[12][13]

Quantification is no longer based on the absolute signal intensity of the analyte, but on the ratio of the analyte's signal to the SIL-IS's signal.[5] Any event that causes a loss of analyte or a change in ionization efficiency will affect the SIL-IS to the exact same degree, leaving the ratio between them constant and preserving the quantitative accuracy.

This compound: A Mechanistic Deep Dive

This compound is the deuterated analogue of Verapamil Hydrochloride, a calcium channel blocker.[14][15] The "d6" signifies that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution provides the necessary mass shift for differentiation in the mass spectrometer without significantly altering the compound's chemical properties.

Physicochemical Properties

The key to Verapamil-d6's function lies in its near-perfect mimicry of the unlabeled analyte, Verapamil. The only significant difference is its mass.

| Property | Verapamil Hydrochloride (Analyte) | This compound (Internal Standard) | Significance |

| Molecular Formula | C₂₇H₃₉ClN₂O₄[16] | C₂₇H₃₃D₆ClN₂O₄[17] | Identical elemental composition, except for the H/D isotopes. |

| Molecular Weight | ~491.06 g/mol [16] | ~497.10 g/mol [18][19] | The mass difference (~6 Da) allows for distinct detection by the mass spectrometer. |

| Structure | Identical to Verapamil-d6 | Identical to Verapamil | Ensures identical chromatographic behavior and ionization response. |

| Polarity & pKa | Essentially identical to Verapamil-d6 | Essentially identical to Verapamil | Critical for co-elution during liquid chromatography. |

The Mechanism of Action as an Internal Standard

Verapamil-d6's mechanism is not pharmacological but analytical. It works by becoming an ideal proxy for the analyte throughout the bioanalytical workflow.

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. youtube.com [youtube.com]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 11. osti.gov [osti.gov]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. This compound | LGC Standards [lgcstandards.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. nbinno.com [nbinno.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. This compound | C27H39ClN2O4 | CID 46783238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. (S)-(-)-Verapamil-d6 Hydrochloride | C27H39ClN2O4 | CID 126456044 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure and molecular weight of Verapamil-d6 Hydrochloride

An In-Depth Technical Guide to Verapamil-d6 Hydrochloride

Authored by: Gemini, Senior Application Scientist

Date: January 15, 2026

Abstract

This technical guide provides a comprehensive overview of this compound (HCl), a deuterated isotopologue of the calcium channel blocker, Verapamil. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core chemical structure, molecular properties, and critical applications of this compound. The primary focus is on its role as an internal standard in quantitative mass spectrometry-based bioanalysis, a function essential for the accurate determination of Verapamil in complex biological matrices. We will explore the rationale behind isotopic labeling, methods for characterization, and a detailed protocol for its application.

Introduction: The Significance of Isotopic Labeling

Verapamil is a widely prescribed calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1][2][3] For pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies, the precise quantification of Verapamil in biological samples like plasma or serum is paramount. The 'gold standard' for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The accuracy of LC-MS/MS quantification relies heavily on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[4] An ideal IS should behave identically to the analyte during extraction and ionization but be distinguishable by the mass spectrometer. Verapamil-d6 HCl is a stable, isotopically labeled version of Verapamil, making it the preferred internal standard. The six deuterium atoms increase the mass by six Daltons, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical properties, such as retention time and ionization efficiency.[4][5]

Chemical Structure and Physicochemical Properties

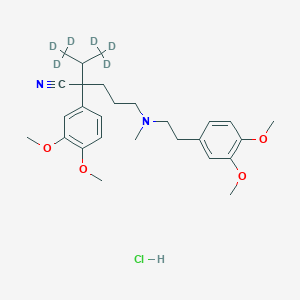

The defining feature of Verapamil-d6 HCl is the replacement of six hydrogen atoms with deuterium atoms on the isopropyl group. This substitution is key to its utility as an internal standard.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

The essential chemical data for Verapamil-d6 HCl are summarized below for easy reference.

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride | [1][6] |

| CAS Number | 1185032-80-7 | [1][6][7] |

| Molecular Formula | C₂₇H₃₃D₆ClN₂O₄ | [7][8] |

| Molecular Weight | 497.1 g/mol | [6][8] |

| Exact Mass | 496.2974959 Da | [6] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥98% | [7][8][9] |

| Solubility | Soluble in Methanol | [10] |

Synthesis and Characterization

Synthesis Overview

The synthesis of Verapamil HCl is a multi-step process.[11] The introduction of the deuterium label is achieved by using a deuterated starting material, typically deuterated isopropyl Grignard reagent or a related synthon, which is introduced to the alpha-carbon of the phenylacetonitrile core. The final step involves the reaction of the Verapamil-d6 free base with hydrochloric acid in a suitable solvent like ethyl acetate or isopropanol to precipitate the stable hydrochloride salt.[11][12]

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of Verapamil-d6 HCl.

-

Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight and the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) can verify the exact mass to several decimal places, confirming the elemental composition.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled isopropyl positions, while ²H NMR confirms the presence of deuterium at these specific sites. ¹³C NMR helps to confirm the overall carbon skeleton.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the standard method for determining chemical purity.[3][13] The method separates the main compound from any synthetic impurities or degradants.

Application in Quantitative Bioanalysis

The primary and most critical application of Verapamil-d6 HCl is as an internal standard for the quantification of Verapamil in biological samples.

Causality: Why Deuterated Standards are Superior

Using a stable isotope-labeled (SIL) internal standard like Verapamil-d6 HCl is considered the most robust approach for several reasons:

-

Co-elution: The SIL-IS has nearly identical chromatographic behavior to the unlabeled analyte, meaning they elute from the LC column at the same time. This ensures that any matrix effects (ion suppression or enhancement) experienced by the analyte are mirrored by the IS, leading to accurate correction.

-

Similar Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, the SIL-IS and analyte exhibit the same recovery efficiency. Any sample loss will affect both compounds equally.

-

Equivalent Ionization Efficiency: In the mass spectrometer's ion source, the SIL-IS ionizes with the same efficiency as the analyte, ensuring a consistent response ratio.

The workflow below illustrates the integration of Verapamil-d6 HCl into a typical bioanalytical method for a pharmacokinetic study.

Caption: Workflow for using Verapamil-d6 HCl as an internal standard in a PK study.

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol provides a self-validating system for assessing the chemical purity of a Verapamil-d6 HCl standard. It is adapted from established methods for Verapamil analysis.[13][14]

Objective: To determine the purity of Verapamil-d6 HCl by reversed-phase HPLC with UV detection.

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]

-

Verapamil-d6 HCl reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Orthophosphoric acid

-

Deionized water

Methodology:

-

Mobile Phase Preparation:

-

Prepare a buffer of 10 mM ammonium formate in water, adjusting the pH with orthophosphoric acid.

-

The mobile phase is a gradient mixture of this buffer and acetonitrile. A typical starting condition is 70:30 (Buffer:Acetonitrile).[13]

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of Verapamil-d6 HCl and dissolve it in the mobile phase to make a 1 mg/mL stock solution.

-

Dilute the stock solution to a working concentration of approximately 50 µg/mL.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solution into the HPLC system.

-

Record the chromatogram.

-

-

Data Interpretation:

-

Calculate the area percent purity by integrating the peak for Verapamil-d6 and any impurity peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

The method is considered specific if the main peak is well-resolved from any other peaks.[13]

-

Conclusion

This compound is an indispensable tool for modern drug development and clinical research. Its design as a stable isotope-labeled internal standard provides the analytical robustness required for accurate and precise quantification of Verapamil in complex biological matrices. The principles outlined in this guide—from its chemical properties and characterization to its application in validated bioanalytical workflows—underscore its importance in generating high-quality data for pharmacokinetic, bioequivalence, and toxicological evaluations. The use of such high-purity, well-characterized standards is a cornerstone of scientific integrity in pharmaceutical research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SynZeal. Verapamil D6. [Link]

-

PubChem. (S)-(-)-Verapamil-d6 Hydrochloride. National Center for Biotechnology Information. [Link]

-

Kumar, A. et al. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 140, 337-347. [Link]

-

Basavaiah, K. et al. (2006). Optimized and Validated Spectrophotometric Methods for the Determination of Verapamil Hydrochloride in Drug Formulations. ScienceAsia, 32, 209-216. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Verapamil. [Link]

-

Al-Ghananeem, A. et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Molecules, 29(21), 4984. [Link]

- Google Patents.

-

Pathade, P. A. et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists, 4(2), 164. [Link]

-

Mallikarjuna, B. et al. (2019). Synthesis, Characterization and Drug delivery of Verapamil Hydrochloride loaded Montmorillonite Nanocomposite Beads. Journal of Drug Delivery and Therapeutics, 9(3-s), 1-7. [Link]

-

Todd, G. D. et al. (1980). Measurement of verapamil concentrations in plasma by gas chromatography and high pressure liquid chromatography. Therapeutic Drug Monitoring, 2(4), 411-416. [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HPLC Method for Analysis of Verapamil | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | C27H39ClN2O4 | CID 46783238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. scbt.com [scbt.com]

- 9. labsolu.ca [labsolu.ca]

- 10. daicelpharmastandards.com [daicelpharmastandards.com]

- 11. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 12. Verapamil hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics [mdpi.com]

An In-Depth Technical Guide to Deuterium Labeling in Verapamil-d6: Positional Significance and Bioanalytical Applications

Abstract

Stable isotope labeling is a cornerstone of modern quantitative bioanalysis, providing the precision and accuracy required for pharmacokinetic and toxicokinetic studies. Verapamil-d6, a deuterated analog of the calcium channel blocker Verapamil, is a widely utilized internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a detailed examination of the strategic placement of deuterium atoms in Verapamil-d6, the scientific rationale underpinning this choice, and its profound significance in ensuring data integrity. We will explore the metabolic pathways of Verapamil, the synthetic strategy for deuterium incorporation, and a detailed protocol for its application in a validated bioanalytical workflow.

Introduction: The Imperative for a Robust Internal Standard in Verapamil Bioanalysis

Verapamil is a phenylalkylamine class calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias. After oral administration, it is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1] This extensive biotransformation leads to a complex metabolite profile and significant inter-individual variability in plasma concentrations, necessitating highly accurate and precise bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies.

The "gold standard" for quantitative bioanalysis is LC-MS/MS, a technique that offers exceptional sensitivity and selectivity. However, its accuracy is susceptible to variations in sample preparation, injection volume, chromatographic performance, and, most notably, matrix effects.[2] Matrix effects, caused by co-eluting endogenous components of a biological sample (like phospholipids), can suppress or enhance the ionization of the analyte, leading to erroneous quantification.

To correct for these variables, a stable isotope-labeled internal standard (SIL-IS) is employed. An ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects and extraction recovery. By adding a known quantity of the SIL-IS to every sample, calibration standard, and quality control sample, quantification is based on the ratio of the analyte's response to the IS's response, effectively nullifying the aforementioned sources of error. Verapamil-d6 serves this critical role in the bioanalysis of Verapamil.

The Strategic Positioning of Deuterium in Verapamil-d6

The most common and commercially available form of Verapamil-d6 is labeled on the isopropyl group, with the chemical name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile. This means all six hydrogen atoms on the two methyl groups of the isopropyl moiety are replaced by deuterium.

Rationale: Designing for Metabolic Stability

The choice of this specific labeling position is a deliberate strategy rooted in the metabolic fate of Verapamil. The primary metabolic pathways for Verapamil are:

-

N-Dealkylation: Cleavage of the bond between the nitrogen and the phenethyl group.

-

O-Demethylation: Removal of methyl groups from the methoxy moieties on the aromatic rings.

-

N-Demethylation: Removal of the methyl group from the tertiary amine.[1]

Critically, the isopropyl group is not a primary site of metabolism. While oxidation of isopropyl groups can occur in some xenobiotics, for Verapamil, the aforementioned pathways are overwhelmingly dominant.[3] Placing the deuterium labels on a metabolically stable part of the molecule is paramount. If the labels were on a metabolically active site (e.g., one of the O-methyl groups), the deuterium could be lost during biotransformation. This would lead to a loss of the internal standard's signal and a failure to accurately correct for analytical variability, compromising the entire assay.

Labeling the isopropyl group ensures that the six-Dalton mass difference between Verapamil-d6 and unlabeled Verapamil is maintained throughout the analytical process, from sample extraction to detection. This guarantees the integrity and reliability of the quantitative data.

Synthetic Strategy for Isopropyl-d6 Labeling

The synthesis of Verapamil typically involves the alkylation of an α-substituted phenylacetonitrile.[4] The key to producing isopropyl-labeled Verapamil-d6 is to use a deuterated starting material. A plausible and efficient synthetic route would involve:

-

Preparation of a Deuterated Precursor: The synthesis would begin with a deuterated isopropyl source, such as 2-bromopropane-d7 or isopropanol-d8. This is used to create the key intermediate, 2-(3,4-dimethoxyphenyl)-3-methyl-d6-butanenitrile-3-d1 (a deuterated version of compound I in the classic synthesis).[4][5]

-

Condensation: This deuterated nitrile intermediate is then condensed with a suitable amino-alkyl halide, such as N-(2-chloroethyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine, in the presence of a strong base like sodium amide.[4][6] This step couples the two halves of the molecule to form the final Verapamil-d6 structure.

This modular approach allows for the specific introduction of the deuterium label at a non-labile and metabolically robust position early in the synthetic sequence.

Significance in Mass Spectrometry-Based Bioanalysis

The six-Dalton mass difference conferred by the deuterium labels is the key to the utility of Verapamil-d6 in LC-MS/MS.

Differentiating Analyte from Internal Standard

In tandem mass spectrometry, a precursor ion is selected and fragmented to produce characteristic product ions. For Verapamil, a common multiple reaction monitoring (MRM) transition is m/z 455.3 → 165.1.[7][8]

-

Precursor Ion (Q1): The protonated molecule [M+H]⁺ of Verapamil has a mass-to-charge ratio (m/z) of 455.3.

-

Product Ion (Q3): The fragment at m/z 165.1 corresponds to the 3,4-dimethoxyphenethyl amine moiety, a stable and abundant fragment.[7]

For Verapamil-d6, the precursor ion is shifted by six mass units to m/z 461.3. Critically, the fragmentation process cleaves the molecule in a way that the deuterium labels on the isopropyl group are not part of the commonly monitored 165.1 product ion. The major fragmentation occurs at the C-C bond adjacent to the nitrile group. Therefore, a different product ion containing the deuterated isopropyl group is selected for the internal standard. A common fragmentation pathway for Verapamil involves the loss of the dimethoxyphenethyl-methylamino propyl chain, resulting in a fragment containing the isopropyl group. The corresponding MRM transition for Verapamil-d6 would be monitored to ensure specificity. For instance, another significant fragment for Verapamil is at m/z 303.2; for Verapamil-d6, this would shift to m/z 309.2.

The mass spectrometer can be programmed to specifically monitor the transitions for both the analyte (455.3 → 165.1) and the internal standard (e.g., 461.3 → 309.2) simultaneously. Since the two compounds are chemically identical, they elute from the liquid chromatography column at the exact same time, but are detected in separate, distinct mass channels. This co-elution is vital for the accurate correction of matrix effects that occur at that specific retention time.

The logical relationship ensuring analytical fidelity is visualized below.

Caption: Logic diagram showing how the metabolic stability of the isopropyl group dictates the deuterium labeling position in Verapamil-d6, leading to a robust internal standard and accurate bioanalytical results.

Experimental Protocol: Quantitative Analysis of Verapamil in Human Plasma

This section provides a representative LC-MS/MS protocol for the quantification of Verapamil in human plasma using Verapamil-d6 as the internal standard. This method is synthesized from established and validated procedures.[9][10][11] All method development and validation should adhere to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[12][13]

Materials and Reagents

-

Verapamil Hydrochloride Reference Standard

-

Verapamil-d6 Internal Standard

-

HPLC-grade Acetonitrile, Methanol, and Water

-

Formic Acid (LC-MS grade)

-

Human Plasma (with anticoagulant, e.g., K2-EDTA)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Verapamil and Verapamil-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the Verapamil stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of Verapamil-d6 (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

-

Aliquot 100 µL of plasma into the appropriate tubes.

-

For calibration standards and QCs, spike with the appropriate Verapamil working solutions.

-

Add 10 µL of the Verapamil-d6 working solution to all tubes except the blank.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions and equilibrate. |

| Column Temp. | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition 1 | Verapamil: 455.3 → 165.1 |

| MRM Transition 2 | Verapamil-d6: 461.3 → 165.1 or other suitable fragment |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

| Source Temp. | 500°C |

Method Validation and Performance

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[12] Typical performance characteristics are summarized below.[9][14]

| Validation Parameter | Typical Acceptance Criteria | Representative Performance |

| Linear Range | Correlation coefficient (r²) > 0.99 | 1.0 - 500 ng/mL |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 92.9% - 103.1% |

| Precision (%CV) | ≤15% (≤20% at LLOQ) | < 5.8% (Inter-day) |

| Selectivity | No significant interference at the retention time of the analyte and IS | Pass |

| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Pass |

| Recovery | Consistent, precise, and reproducible | >90% |

The bioanalytical workflow is depicted in the following diagram.

Caption: Experimental workflow for the quantitative analysis of Verapamil in plasma using Verapamil-d6.

Conclusion

The use of Verapamil-d6 as an internal standard is indispensable for the accurate quantification of Verapamil in biological matrices. The strategic placement of six deuterium atoms on the metabolically stable isopropyl group is a testament to the meticulous design required for a robust analytical tool. This labeling ensures that the internal standard faithfully mimics the analyte during sample processing and analysis without risk of label loss through metabolism. By providing a constant and reliable reference, Verapamil-d6 enables researchers and clinicians to overcome the challenges of matrix effects and other analytical variabilities, ultimately leading to high-quality, reliable data essential for drug development and patient care.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][12]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][15]

-

Evans, D. A., & Fandrick, K. R. (2011). A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction. Organic Letters, 13(15), 4056–4059. [Link]

-

Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

-

ResearchGate. Chemical structures and fragmentation pathways proposed for Verapamil (a) and Metoprolol, the internal standard (b). [Link][7]

-

Kroesen, M. J., et al. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. [Link][1]

-

Zhu, Y., et al. (2018). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Biomedical Chromatography, 32(5), e4181. [Link]

-

Piedade, M., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. Journal of Chromatography B, 827(2), 165-172. [Link][9]

-

Bakke, O. M., et al. (1973). Metabolism of propranolol in rat: the fate of the N-isopropyl group. Life Sciences, 13(12), 1665-1675. [Link]

-

ResearchGate. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. [Link][10]

-

Ramirez, J., et al. (2015). DETERMINATION OF VERAPAMIL THROUGH LC-ESI-MS/MS IN A CASE OF FATAL INTOXICATION. Revista Case Reports, 1(Suppl 1), e.1.30. [Link][8]

-

ResearchGate. The possible metabolic pathway of verapamil. [Link]

-

Google Patents. (2018). Process for the preparation of Verapamil hydrochloride. [16]

-

Pharmacia. (2020). HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. [Link][11]

-

Justia Patents. (2018). Process for the preparation of Verapamil hydrochloride. [Link][6]

-

Apríle, S., et al. (2011). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. Xenobiotica, 41(4), 307-317. [Link][3]

Sources

- 1. Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. patents.justia.com [patents.justia.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]

- 12. fda.gov [fda.gov]

- 13. labs.iqvia.com [labs.iqvia.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fda.gov [fda.gov]

- 16. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

Introduction: The Critical Role of Verapamil-d6 Hydrochloride in Bioanalysis

An In-Depth Technical Guide to the Certificate of Analysis and Purity Standards of Verapamil-d6 Hydrochloride

This compound is the deuterated analogue of Verapamil Hydrochloride, a widely used calcium channel blocker for treating hypertension and cardiac arrhythmias. In the realm of pharmaceutical research and development, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, isotopically labeled compounds are invaluable tools.[1] Verapamil-d6 HCl serves as an ideal internal standard (IS) for the quantitative analysis of verapamil in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4]

The rationale for using a stable isotope-labeled internal standard (SIL-IS) is rooted in its ability to mimic the analyte of interest throughout the entire analytical workflow—from sample extraction to ionization in the mass spectrometer.[3] Because Verapamil-d6 is chemically almost identical to the unlabeled drug, it compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the quantitative data.[2][5] Given this critical function, the identity, purity, and structural integrity of the Verapamil-d6 HCl reference standard are paramount. This guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Verapamil-d6 HCl and the rigorous analytical standards employed to certify its quality.

Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by a quality control department or certified testing laboratory that provides batch-specific data verifying a product's identity and quality against pre-set specifications.[6][7][8] It is a foundational document that ensures the material is fit for its intended purpose.[7][9] For a certified reference material (CRM) like Verapamil-d6 HCl, the CoA is prepared according to standards such as ISO Guide 31.[10]

Core Components of a this compound CoA

A comprehensive CoA for Verapamil-d6 HCl will invariably contain the following sections, each serving a distinct purpose in assuring quality.[6][7][9][10]

| Section | Description | Importance for Researchers |

| Product Identification | Includes the product name (e.g., this compound), catalog number, batch/lot number, and CAS number.[7][11][12] | Ensures traceability and correct identification of the specific material used in an experiment. |

| Chemical & Physical Data | Provides the molecular formula (C₂₇H₃₂D₆N₂O₄ · HCl), molecular weight, and physical appearance.[13][14] | Fundamental data required for calculating concentrations and preparing solutions. |

| Analytical Test Results | This is the core of the CoA, presenting the results of various analytical tests with the methods used and the acceptance criteria (specifications). | Verifies the identity, purity, and quality of the standard, giving confidence in the experimental results obtained using it. |

| Certification & Signatures | Includes the date of certification, period of validity (or re-test date), and the signatures of authorized quality control personnel.[9][10] | Confirms that the material has been formally reviewed and approved against its specifications. |

Workflow for Reference Standard Qualification

The certification of this compound as a reference standard is a meticulous process. It involves a battery of orthogonal analytical techniques designed to confirm its structure, quantify its purity, and identify any potential impurities.

Purity Standards and Analytical Methodologies

For a primary reference standard, a purity of 99.5% or higher is generally desirable.[15][16][17] However, the critical factor is the accurate characterization of the material's purity value, regardless of whether it meets this specific threshold.[18] The purity is assessed using a combination of methods designed to detect different types of impurities.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Causality & Expertise: HPLC is the cornerstone for assessing the purity of organic molecules like Verapamil-d6 HCl.[15] It separates the main compound from any structurally related impurities, degradation products, or synthesis by-products.[13][19] A reversed-phase C18 column is typically employed due to its effectiveness in retaining and separating moderately polar compounds like verapamil based on hydrophobic interactions. The mobile phase, often a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve a good separation (resolution) between verapamil and its known impurities in a reasonable timeframe.[20] Detection is commonly performed at 278 nm, a wavelength where the dimethoxybenzene chromophore in verapamil exhibits strong UV absorbance.[21][22]

Experimental Protocol: HPLC Purity Assay

-

System: High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M KH₂PO₄), adjusted to a specific pH (e.g., pH 2.5), in a ratio such as 40:60 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

System Suitability: Before analysis, inject a system suitability solution containing verapamil and a known impurity to verify resolution, theoretical plates, and tailing factor, ensuring the system is performing adequately.[22]

-

Sample Preparation: Accurately weigh and dissolve the Verapamil-d6 HCl standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and record the chromatogram.

-

Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Identity and Isotopic Purity by Mass Spectrometry (MS)

Causality & Expertise: Mass spectrometry is indispensable for confirming two critical attributes of Verapamil-d6 HCl: its molecular weight and its isotopic enrichment.[1][24] Electrospray ionization (ESI) is a soft ionization technique well-suited for molecules like verapamil, generating a protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high precision, confirming the elemental composition and verifying the incorporation of six deuterium atoms. By comparing the signal intensity of the d6-labeled species to any unlabeled (d0) or partially labeled species, the isotopic purity can be accurately quantified.[25]

Experimental Protocol: LC-MS Identity Confirmation

-

System: Liquid Chromatography system coupled to a Triple Quadrupole or High-Resolution Mass Spectrometer with an ESI source.

-

Chromatography: A short chromatographic run using conditions similar to the HPLC purity method is used to introduce the sample.

-

MS Parameters (Positive Ion Mode):

-

Scan Mode: Full scan to detect all ions within a specified mass range (e.g., m/z 100-600).

-

Ion Source: ESI, positive mode.

-

Expected Ion: The primary ion for Verapamil-d6 is [M+H]⁺ at approximately m/z 461.3. The corresponding unlabeled verapamil would be at m/z 455.3.

-

-

Sample Preparation: Prepare a dilute solution of Verapamil-d6 HCl (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample directly or via the LC system and acquire the mass spectrum.

-

Data Interpretation:

-

Identity: Confirm the presence of the dominant peak at the expected m/z for the protonated deuterated molecule.

-

Isotopic Purity: Calculate the percentage of the d6-labeled species relative to the sum of all isotopic variants (d0 to d6).

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: While MS confirms the mass, NMR spectroscopy provides definitive structural elucidation.[26][27] ¹H NMR (Proton NMR) is used to map the proton environment of the molecule. For Verapamil-d6 HCl, the absence or significant reduction of signals corresponding to the protons on the two methyl groups of the isopropyl moiety confirms the location of the deuterium labels.[14] ¹³C NMR provides information about the carbon skeleton of the molecule, further confirming its overall structure.[28][29] Techniques like DEPT can help distinguish between CH, CH₂, and CH₃ groups.[29] This comprehensive structural fingerprint is crucial for certifying the identity of the reference standard.[17][28]

Experimental Protocol: ¹H NMR Structural Analysis

-

System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of Verapamil-d6 HCl in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Interpretation:

-

Compare the acquired spectrum to the known spectrum of unlabeled verapamil.

-

Verify that all expected signals for the non-deuterated parts of the molecule are present with the correct chemical shift, integration, and multiplicity.

-

Confirm a significant reduction or complete absence of the proton signal for the isopropyl methyl groups, which is where the deuterium labeling is expected.

-

Visualizing the Analytical Workflow

The multi-step process of analyzing a batch of Verapamil-d6 HCl ensures that all quality aspects are thoroughly vetted before a CoA is issued.

Conclusion

The Certificate of Analysis for this compound is more than a mere document; it is the culmination of a rigorous, multi-faceted analytical process. For researchers, scientists, and drug development professionals, understanding the data within the CoA and the scientific principles behind the tests is crucial for ensuring the integrity and reproducibility of their work. By employing orthogonal methods such as HPLC, Mass Spectrometry, and NMR, manufacturers provide a high degree of confidence that the reference standard possesses the required identity, purity, and structural characteristics to serve its critical function as an internal standard in demanding bioanalytical applications.

References

- Vertex AI Search. (n.d.). Isotope-labeled Pharmaceutical Standards.

- Nebus, J. (n.d.).

- World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO.

- (n.d.).

- GFS Chemicals. (n.d.).

- BenchChem. (2025). A Comparative Guide to the Validation of an LC-MS/MS Method for Verapamil Analysis Using (S) - Benchchem.

- BenchChem. (2025). Justification for Selecting (S)

- PubMed. (n.d.).

- PubMed. (2012).

- Advent Chembio. (n.d.).

- CIKLab. (2023, August 17).

- LGC Standards. (n.d.). (R)-(+)-Verapamil-d6 Hydrochloride.

- BenchChem. (2025). Application Note and Protocol: Quantitative Analysis of (S)-Nor-Verapamil in Human Plasma using (S).

- BenchChem. (2025). A Comparative Guide to the Performance of (S)-Nor-Verapamil-d6 as an Internal Standard.

- LGC Standards. (n.d.). This compound.

- Eurofins. (n.d.). The ABC's of Reference Standard Management.

- Chemicals Knowledge Hub. (2023, June 15).

- Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- Veeprho. (n.d.). Verapamil Hydrochloride Working Standard (Secondary Reference Standard) | CAS 152-11-4.

- EAG Laboratories. (2017, November 13). The ABC's of Reference Standard Management.

- SafetyCulture. (2025, May 8).

- Daicel Pharma Standards. (n.d.). Verapamil Impurities Manufacturers & Suppliers.

- Pharmaffiliates. (n.d.). Verapamil Hydrochloride-impurities.

- MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.

- Veeprho. (2020, August 19).

- USP-NF. (n.d.). Verapamil Hydrochloride Extended- Release Tablets.

- ResearchGate. (2025, November 5). Development and Validation of an HPLC Method for the Determination of Verapamil Residues in Supports of Cleaning Procedure.

- (n.d.). HPLC method for determination of verapamil in human plasma after solid-phase extraction.

- ResearchGate. (2025, August 5). Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure.

- SynZeal. (n.d.). Verapamil D6 | 1185032-80-7.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2024, October 20).

- Journal of Food and Drug Analysis. (n.d.).

- ResearchGate. (2025, August 6). (PDF) Spectrophotometric method for the determination of verapamil hydrochloride in pharmaceutical formulations using N-bromosuccinimide as oxidant.

- PubMed. (n.d.).

- PubMed. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides.

- ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.

- NIH. (n.d.).

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 7. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]

- 8. safetyculture.com [safetyculture.com]

- 9. gfschemicals.com [gfschemicals.com]

- 10. esslabshop.com [esslabshop.com]

- 11. (R)-(+)-Verapamil-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 12. This compound | LGC Standards [lgcstandards.com]

- 13. daicelpharmastandards.com [daicelpharmastandards.com]

- 14. Verapamil D6 | 1185032-80-7 | SynZeal [synzeal.com]

- 15. who.int [who.int]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. eag.com [eag.com]

- 18. mriglobal.org [mriglobal.org]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. jfda-online.com [jfda-online.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. uspnf.com [uspnf.com]

- 24. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 26. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. veeprho.com [veeprho.com]

- 29. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to Verapamil-d6 in P-glycoprotein Inhibition Studies: A Senior Application Scientist's Perspective

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical role of Verapamil-d6 in the study of P-glycoprotein (P-gp) inhibition. We will delve into the mechanistic underpinnings of P-gp-mediated drug efflux, the utility of verapamil as a canonical inhibitor, and the indispensable advantages of its deuterated isotopologue, Verapamil-d6, in ensuring the accuracy and reliability of quantitative bioanalytical assays.

The Gatekeeper: Understanding P-glycoprotein (ABCB1)

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a primary line of defense for our cells.[1][2] This 170 kDa transmembrane protein functions as an ATP-dependent efflux pump, actively transporting a vast array of structurally diverse xenobiotics out of cells.[1][3][4] This function is vital in maintaining cellular homeostasis by protecting tissues from toxic substances. However, in the context of pharmacology, P-gp's activity presents a significant challenge. By pumping therapeutic agents out of target cells, it can lead to reduced drug efficacy and the development of multidrug resistance (MDR) in cancer cells.[2][3][5] P-gp is strategically expressed in key tissues, including the gastrointestinal tract, blood-brain barrier, kidney, and liver, profoundly impacting drug absorption, distribution, metabolism, and excretion (ADME).[6][7]

The mechanism of P-gp involves the binding of a substrate within the transmembrane domains, followed by ATP hydrolysis at the nucleotide-binding domains, which fuels a conformational change that expels the substrate from the cell.[3][8]

Verapamil: The Archetypal P-gp Inhibitor

Verapamil, a widely used calcium channel blocker, is a classic example of a P-gp substrate and inhibitor.[8][9] Its interaction with P-gp is complex; it can be transported by P-gp and can also inhibit the transport of other P-gp substrates.[8][10] This dual role has made it an invaluable tool in P-gp research. In P-gp inhibition assays, verapamil is often used as a positive control inhibitor to validate the experimental system's ability to detect P-gp inhibition.[11][12]

Verapamil's inhibitory action is multifaceted. It can competitively inhibit the binding of other substrates to P-gp and has also been shown to modulate the ATPase activity of the transporter.[8][10] Furthermore, some studies suggest that verapamil can decrease the expression of P-gp in certain cell lines, adding another layer to its mechanism of action.[13]

The Isotopic Advantage: Why Verapamil-d6 is the Gold Standard Internal Standard

In modern drug development, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantitative analysis of drugs and their metabolites in biological matrices. The accuracy and reliability of these assays hinge on the use of an appropriate internal standard (IS). A deuterated internal standard, such as Verapamil-d6, is considered the "gold standard" for several compelling reasons.

The Principle of Isotope Dilution Mass Spectrometry

Verapamil-d6 is a stable isotope-labeled (SIL) version of verapamil where six hydrogen atoms have been replaced with deuterium.[14][15] This subtle change in mass does not significantly alter its chemical and physical properties.[16] Consequently, Verapamil-d6 behaves nearly identically to unlabeled verapamil during sample preparation and chromatographic separation.[17][18] This is the foundation of isotope dilution mass spectrometry (IDMS), a technique that provides the highest level of accuracy in quantification.[16]

Mitigating Analytical Variability

The use of Verapamil-d6 as an internal standard is crucial for correcting for various sources of analytical variability that can compromise data integrity:

-

Matrix Effects: Biological samples like plasma are complex, and co-eluting endogenous components can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements. Since Verapamil-d6 is chemically identical to verapamil, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[16][17]

-

Extraction Inconsistency: The efficiency of extracting the analyte from the biological matrix can vary between samples. By adding a known amount of Verapamil-d6 at the beginning of the sample preparation process, any losses during extraction will affect both the analyte and the internal standard equally, preserving the accuracy of the analyte-to-IS ratio.[16][18]

-

Instrumental Fluctuations: Variations in injection volume and mass spectrometer response can introduce imprecision. Verapamil-d6 co-elutes with verapamil, ensuring that both are subjected to the same instrumental conditions, thereby normalizing for any fluctuations.[16]

The following diagram illustrates how a deuterated internal standard corrects for analytical variability throughout the experimental workflow.

Caption: Workflow illustrating how Verapamil-d6 corrects for analytical variability.

The Kinetic Isotope Effect (KIE)

While Verapamil-d6 is an excellent internal standard for quantification, it's important to understand the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[][20] This can lead to a slower rate of metabolic reactions that involve the cleavage of a C-D bond compared to a C-H bond.[][21][22] While this effect is leveraged in the design of "deuterated drugs" to improve their pharmacokinetic profiles, for its role as an internal standard, the deuteration is typically placed on a part of the molecule that is not a primary site of metabolism to minimize any potential metabolic differences between the analyte and the IS.

Experimental Design: In Vitro P-gp Inhibition Assay using Caco-2 Cells

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the "gold-standard" in vitro model for studying P-gp-mediated transport and inhibition.[6][11] These cells spontaneously differentiate into a monolayer of polarized enterocytes that express P-gp on their apical surface.[11]

Bidirectional Transport Assay Protocol

This protocol outlines a typical bidirectional transport assay to determine if a test compound is a P-gp inhibitor.

Objective: To assess the inhibitory potential of a test compound on P-gp-mediated transport of a probe substrate (e.g., Digoxin) across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (passage 25-40)

-

Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)[23]

-

Probe substrate: [³H]-Digoxin

-

Test compound

-

Positive control inhibitor: Verapamil

-

Negative control inhibitor (non-inhibitor): Probenecid[11]

-

Scintillation counter and cocktail

Methodology:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells under standard conditions.

-

Seed cells onto Transwell® inserts at an appropriate density.

-

Culture for 21-28 days to allow for differentiation and monolayer formation.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

-

Perform a permeability assay with a paracellular marker (e.g., [¹⁴C]-Mannitol) to confirm tight junction formation.

-

-

Bidirectional Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Prepare dosing solutions containing the probe substrate ([³H]-Digoxin) with and without the test compound, positive control (Verapamil), and negative control.

-

Apical to Basolateral (A-to-B) Transport: Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

-

Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).

-

At the end of the incubation, collect samples from the receiver and donor chambers.

-

-

Sample Analysis:

-

Quantify the amount of [³H]-Digoxin in the samples using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

dQ/dt = rate of drug appearance in the receiver chamber

-

A = surface area of the Transwell® insert

-

C₀ = initial concentration in the donor chamber

-

-

-

Calculate the efflux ratio (ER):

-

ER = Papp (B-to-A) / Papp (A-to-B)

-

-

An ER > 2 is generally indicative of active efflux.

-

To assess inhibition, calculate the ER of the probe substrate in the presence of the test compound. A significant reduction in the ER compared to the control indicates P-gp inhibition.

-

Determine the IC₅₀ value by testing a range of concentrations of the test compound.

-

The following diagram illustrates the workflow of a Caco-2 bidirectional transport assay.

Caption: Workflow of a Caco-2 bidirectional transport assay for P-gp inhibition.

Data Interpretation

The following table provides a hypothetical example of data from a P-gp inhibition study.

| Compound | Concentration (µM) | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Inhibition of Efflux |

| Digoxin (Control) | 1 | 0.5 | 10.0 | 20.0 | - |

| Digoxin + Verapamil | 100 | 4.5 | 5.0 | 1.1 | 94.5% |

| Digoxin + Test Compound | 10 | 2.0 | 4.0 | 2.0 | 90.0% |

| Digoxin + Probenecid | 100 | 0.6 | 9.8 | 16.3 | 18.5% |

Conclusion

Verapamil-d6 is an indispensable tool in the field of drug development, particularly in the investigation of P-glycoprotein inhibition. Its near-identical physicochemical properties to verapamil make it the ideal internal standard for LC-MS/MS-based bioanalysis, ensuring the accuracy and reliability of pharmacokinetic and drug-drug interaction studies. A thorough understanding of the principles of P-gp function, the utility of verapamil as a model inhibitor, and the analytical advantages conferred by Verapamil-d6 empowers researchers to generate high-quality, reproducible data that can confidently guide drug discovery and development decisions.

References

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. [Link][21]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed, 28911772. [Link][22]

-

Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 38(7-8), 992-1013. [Link][11]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link][24]

-

Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 773–791. [Link][20]

-